Flavanthrinin
Overview
Description
Flavanthrinin is a phenanthrene derivative, a class of compounds known for their diverse biological activities. It is primarily isolated from the plant Dioscorea bulbifera Linn., which has been traditionally used in wound care in Thailand . This compound has garnered attention due to its significant antibacterial properties, particularly against skin-associated bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavanthrinin can be extracted from the bulbils of Dioscorea bulbifera Linn. The preparation involves several steps:
Extraction: The air-dried bulbils are pulverized and extracted using solvents such as hexane, dichloromethane, ethyl acetate, methanol, ethanol, and distilled water.
Filtration and Concentration: The extracts are vacuum filtered, concentrated, and freeze-dried.
Purification: Thin-layer chromatography (TLC) bioautography is used to identify the active compounds, which are then fractionated by column chromatography and purified by preparative TLC.
Structural Analysis: The chemical structures of the purified compounds are analyzed using nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Flavanthrinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenanthrenequinones.
Reduction: Reduction reactions can convert this compound to dihydrophenanthrenes.
Substitution: Substitution reactions can introduce different functional groups into the phenanthrene ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products:
Oxidation: Phenanthrenequinones.
Reduction: Dihydrophenanthrenes.
Substitution: Functionalized phenanthrene derivatives.
Scientific Research Applications
Flavanthrinin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phenanthrene derivatives and their chemical properties.
Mechanism of Action
Flavanthrinin exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. It targets the bacterial cell wall and inhibits the synthesis of essential proteins, thereby preventing bacterial growth and proliferation . The exact molecular pathways involved in its mechanism of action are still under investigation, but its ability to inhibit virulence factors and biofilm formation has been noted .
Comparison with Similar Compounds
Flavanthrinin is unique among phenanthrene derivatives due to its potent antibacterial activity and low cytotoxicity. Similar compounds include:
Properties
IUPAC Name |
4-methoxyphenanthrene-2,7-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h2-8,16-17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQJCATAOEZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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